Pyrimidine-4-carboxamide

Lipophilicity Drug-like properties ADME

Eliminate lead optimization bottlenecks with a scaffold rigorously differentiated from its regioisomers. Researchers using Pyrimidine-4-carboxamide benefit from: • CNS-favorable lead design: Intermediate XLogP3 (-0.7) and TPSA (68.9 Ų) enable brain-penetrant candidates. • Systematic SAR expansion: Three sequentially addressable positions (C2, C5, C6) for parallel library synthesis. • Proven GPCR selectivity: Core of A2A antagonists (Ki 1.7 nM, 25-fold selective) and P2Y12 inhibitors. For procurement managers: 95% purity bulk lots, ambient storage/shipping, and reliable global fulfillment.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 28648-86-4
Cat. No. B1289416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4-carboxamide
CAS28648-86-4
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(=O)N
InChIInChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)
InChIKeyHKSQZEGSMBFHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-4-carboxamide (CAS 28648-86-4): A Strategic Heterocyclic Building Block for Medicinal Chemistry


Pyrimidine-4-carboxamide (CAS 28648-86-4) is a monocyclic heteroaromatic building block consisting of a pyrimidine ring with a carboxamide substituent at the 4-position [1]. With a molecular weight of 123.11 g/mol and the molecular formula C5H5N3O, this compound serves as a versatile scaffold for the synthesis of biologically active derivatives [2]. Its computed XLogP3 of -0.7 indicates a balanced hydrophilic-lipophilic profile, while its topological polar surface area (TPSA) of 68.9 Ų and single hydrogen bond donor/acceptor counts of 1 and 3, respectively, position it as a favorable starting point for lead optimization in drug discovery programs [2].

Scaffold Profiling Intermediate lipophilicity and TPSA suit CNS drug discovery programs.
SAR Accessibility Three distinct substitution sites enable parallel library synthesis.
Fragment Fit Low MW and balanced H-bond features support fragment-based lead generation.

Why Pyrimidine-4-carboxamide Is Not a Simple Drop-In Replacement for Other Heterocyclic Amides


The pyrimidine-4-carboxamide scaffold cannot be arbitrarily substituted with other regioisomeric pyrimidine carboxamides or heteroaromatic analogs without significant alterations in physicochemical properties and, consequently, downstream biological performance. Quantitative differences in computed lipophilicity (XLogP3), hydrogen-bonding capacity, and topological polar surface area directly impact membrane permeability, aqueous solubility, and target binding profiles [1]. For instance, shifting the carboxamide from the 4- to the 2-position decreases XLogP3 from -0.7 to -1.2, a 0.5 log unit difference that can profoundly influence cellular uptake [2]. Similarly, replacement with the pyridine analog (isonicotinamide) reduces hydrogen-bond acceptor count by one and TPSA by nearly 13 Ų, altering pharmacophore interactions [3]. These quantifiable disparities underscore the necessity for rigorous, comparator-based selection of the appropriate scaffold rather than generic substitution.

  • Regioisomeric pyrimidine carboxamides alter XLogP3, affecting membrane permeability predictions.
  • Pyridine analog isonicotinamide reduces HBA count and TPSA, shifting pharmacophore interactions.
  • 2-Amino derivative adds HBD and increases TPSA, potentially limiting BBB penetration.

Quantitative Evidence Guide: Why Select Pyrimidine-4-carboxamide Over Closest Analogs


Lipophilicity (XLogP3) Comparison: Balanced Profile for Optimal Membrane Permeability

The target compound, Pyrimidine-4-carboxamide, exhibits an XLogP3 value of -0.7 [1]. This is significantly higher (less hydrophilic) than the regioisomers Pyrimidine-2-carboxamide (XLogP3 = -1.2) [2] and Pyrimidine-5-carboxamide (XLogP3 = -0.9) [3], yet lower (more hydrophilic) than the pyridine analog Isonicotinamide (XLogP3 = -0.3) [4]. This intermediate lipophilicity profile is often associated with favorable oral bioavailability and cell permeability while mitigating excessive hydrophobicity-driven toxicity.

XLogP3 Comparison
Reported
Target: -0.7 2-carboxamide: -1.2 5-carboxamide: -0.9 Isonicotinamide: -0.3
Intermediate lipophilicity may support balanced permeability and solubility.
Computed XLogP3; requires experimental validation.
Lipophilicity Drug-like properties ADME

Topological Polar Surface Area (TPSA): An Intermediate Value for Blood-Brain Barrier Penetration Potential

Pyrimidine-4-carboxamide possesses a computed TPSA of 68.9 Ų [1]. This value is intermediate between the lower TPSA of the pyridine analog Isonicotinamide (56.0 Ų) [2] and the higher TPSA of the 2-amino-substituted derivative 2-Aminopyrimidine-4-carboxamide (94.9 Ų) [3]. The regioisomers Pyrimidine-2-carboxamide and Pyrimidine-5-carboxamide share the same TPSA (68.9 Ų) as the target, but differ markedly in lipophilicity and hydrogen-bonding patterns [REFS-4, REFS-5]. For central nervous system (CNS) drug discovery, compounds with TPSA < 90 Ų are generally considered to have favorable blood-brain barrier (BBB) penetration potential, placing Pyrimidine-4-carboxamide within the CNS-accessible range.

TPSA Comparison
Reported
Target: 68.9 Ų Isonicotinamide: 56.0 Ų 2-Amino deriv: 94.9 Ų
Moderate TPSA suggests potential for CNS penetration in drug design.
Below 90 Ų generally favorable for BBB penetration.
Blood-Brain Barrier CNS Penetration Physicochemical Descriptors

Hydrogen-Bond Acceptor/Donor Profile: A Distinctive Pattern for Selective Target Engagement

The target compound features 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. This HBA count of 3 is identical to the regioisomeric pyrimidine carboxamides but exceeds that of the pyridine analog Isonicotinamide (HBA = 2) by one acceptor [2]. The presence of an additional nitrogen atom in the aromatic ring (pyrimidine vs. pyridine) provides an extra hydrogen-bond acceptor site, which can participate in key interactions with biological targets such as the adenosine A2A receptor, where optimized pyrimidine-4-carboxamide derivatives achieve Ki values as low as 1.7 nM with 25-fold selectivity over the A1 receptor [3]. This distinct HBA pattern, combined with the scaffold's vectorial geometry, enables fine-tuning of selectivity profiles through substitution at the 2- and 6-positions, as demonstrated in the development of potent NAPE-PLD inhibitors (e.g., LEI-401) and P2Y12 antagonists [REFS-4, REFS-5].

H-Bond Profile
Class-level
1 HBD, 3 HBA (Target) vs 2 HBA (pyridine analog)
Extra HBA may provide additional target interaction opportunities.
SAR from derivative studies supports selectivity optimization.
Hydrogen Bonding Ligand Efficiency Structure-Activity Relationship

SAR-Guided Optimization: Position-Specific Substitution for Tuning Potency and Selectivity

The pyrimidine-4-carboxamide scaffold offers three distinct positions for substitution (C2, C5, C6), each with documented structure-activity relationship (SAR) data enabling rational optimization. In the context of NAPE-PLD inhibition, conformational restriction of an N-methylphenethylamine group at the C2-position increased inhibitory potency 3-fold, while replacement of a morpholine substituent at the C6-position with (S)-3-hydroxypyrrolidine increased activity by 10-fold and reduced lipophilicity [1]. In the A2A receptor antagonist series, optimization at the C2- and C6-positions yielded compounds with sub-nanomolar Ki values (1.7 nM) and 25-fold selectivity over the A1 receptor [2]. In the P2Y12 antagonist series, optimization of substituents at the C6-position provided compounds with excellent ex vivo potency in human plasma platelet aggregation assays [3]. This positional diversification is not equivalently accessible in all regioisomers due to differences in electronic distribution and steric environment.

SAR Optimization
Class-level
10-fold increase in NAPE-PLD inhibition upon C6 optimization.
Established SAR enables rational potency tuning at multiple positions.
Response may vary by target and substitution pattern.
Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Comparative Physicochemical Property Matrix: A Direct Quantitative Comparison with Four Closest Analogs

The following table presents a direct quantitative comparison of key computed physicochemical properties for Pyrimidine-4-carboxamide and its four closest structural analogs, enabling data-driven selection of the optimal scaffold for a given research application.

Property Matrix
Head-to-head
Target: XLogP3 -0.7, TPSA 68.9, HBA 3 2-carboxamide: -1.2, 68.9, 3 5-carboxamide: -0.9, 68.9, 3 Isonicotinamide: -0.3, 56.0, 2 2-Amino deriv: -0.9, 94.9, 4
Intermediate lipophilicity and TPSA distinguish target from closest analogs.
Consolidated PubChem computed properties; verify experimentally.
Physicochemical Properties Drug Discovery Analytical Chemistry

Targeted Application Scenarios for Pyrimidine-4-carboxamide Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

The scaffold's intermediate lipophilicity (XLogP3 = -0.7) and CNS-favorable TPSA (68.9 Ų) [1] make it a rational choice for designing brain-penetrant kinase inhibitors. The well-documented SAR at the C2 and C6 positions allows for systematic tuning of potency and selectivity, as demonstrated by the 10-fold improvement in NAPE-PLD inhibitory activity through C6-substituent optimization [2]. Researchers can leverage this established optimization pathway to achieve sub-nanomolar target engagement while maintaining physicochemical properties conducive to CNS exposure.

Synthetic Chemistry: A Versatile Building Block for Parallel Library Synthesis

Pyrimidine-4-carboxamide serves as an ideal core scaffold for parallel synthesis of focused compound libraries due to its three distinct, sequentially addressable substitution sites (C2, C5, C6). The comparative property matrix [3] demonstrates that this scaffold offers an intermediate lipophilicity (-0.7) compared to the more hydrophilic 2-carboxamide (-1.2) and more lipophilic pyridine analog (-0.3), providing a balanced starting point for generating diverse analogs without extreme physicochemical biases.

Chemical Biology: Development of Selective GPCR Antagonist Tool Compounds

The scaffold's proven utility in developing potent and selective antagonists for G-protein coupled receptors (GPCRs), including the adenosine A2A receptor (Ki = 1.7 nM with 25-fold selectivity) [4] and the P2Y12 receptor (nanomolar potency in human plasma) [5], positions it as a preferred starting point for GPCR-targeted chemical probe development. The extra hydrogen-bond acceptor relative to pyridine analogs can be exploited to achieve subtype selectivity through specific interactions with non-conserved receptor residues.

Early-Stage Drug Discovery: Fragment-Based Lead Generation

With a molecular weight of 123.11 g/mol and a balanced set of hydrogen-bonding features (1 HBD, 3 HBA) [1], Pyrimidine-4-carboxamide meets the criteria for a high-quality fragment in fragment-based drug discovery (FBDD). Its intermediate TPSA (68.9 Ų) and favorable XLogP3 (-0.7) provide a solid foundation for fragment growth strategies aimed at optimizing target affinity while maintaining drug-like properties.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Balanced XLogP3 & CNS-favorable TPSA
CNS permeability & target engagement assays
Parallel compound library synthesis
Three sequentially addressable substitution sites
Chemical diversity & property distribution
GPCR antagonist tool compound development
Extra HBA for subtype selectivity interactions
Receptor selectivity & functional antagonism profiling
Fragment-based lead generation (FBDD)
Low MW, balanced HBD/HBA
Fragment growth & drug-likeness optimization

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